molecular formula C10H11N3 B1505657 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile CAS No. 36106-34-0

4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile

Cat. No. B1505657
CAS RN: 36106-34-0
M. Wt: 173.21 g/mol
InChI Key: VLYFSWYHMLCYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile” is C10H11N3 . The molecular weight is 173.21 .

Scientific Research Applications

Coordination Chemistry and Molecular Structures

Research has delved into the chemistry and properties of pyridine-based compounds, highlighting their use in creating complex metal compounds with diverse properties. For example, studies on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have summarized the preparation, properties, and applications of these compounds in various fields, including spectroscopy, magnetism, and bioactivity (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

Pyridine derivatives are crucial in organic synthesis and catalysis. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, employs hybrid catalysts, demonstrating the pivotal role of pyridine-based structures in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Materials Science

In materials science, pyridine and its derivatives are integral to developing high-performance organic materials. For instance, significant efforts have focused on enhancing the thermoelectric performance of poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a notable organic thermoelectric material, through various treatment methods, demonstrating the material's potential in energy conversion applications (Zhu, Liu, Jiang, Xu, & Liu, 2017).

Medicinal Chemistry

The versatile scaffold of pyridine is widely utilized in medicinal chemistry to develop compounds for treating human diseases, highlighting its role in enhancing pharmacophore exploration, contributing to stereochemistry, and increasing three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).

Environmental Applications

Pyridine derivatives also find applications in environmental science, such as in the photocatalytic degradation of pollutants. Research into the intermediate products of aromatic and alicyclic pollutants during photocatalysis with TiO2 under UV light has improved our understanding of the mechanisms involved and the potential for treating contaminated water (Pichat, 1997).

properties

IUPAC Name

4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13(2)6-4-9-3-5-12-8-10(9)7-11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYFSWYHMLCYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711081
Record name 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile

CAS RN

36106-34-0
Record name 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methylnicotinonitrile (13.8 g, 0.12 m), dimethylformamide (DMF) (100 mL) and DMF acetal (14.0 g, 0.12 m) was heated at reflux under N2. After 16 hours, the reaction mixture was concentrated at atmospheric pressure until the internal temperature reached 150°. The mixture was then cooled, poured into H2O (1 L) and extracted with C6H6 (6×200 mL). The combined organic extracts were washed with H2O (2×200 mL), dried, filtered and evaporated to dryness. The residue was distilled at 150°-160° (0.2 mm) to yield 12.6 g (63%) of N,N-dimethyl-2-(3-cyano-4-pyridyl)ethenamine. An analytical sample was prepared by crystallization from C6H6 --C6H14, mp 88°-90°.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF acetal
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-cyano-4-methylpyridine (25 g, 0.21 mol), and N,N-dimethylformamide dimethyl acetal (29.2 mL, 0.22 mol) in dry DMF was heated at reflux overnight. Most of the DMF was removed under reduced pressure. The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL) and the organic phase was washed with H2O, brine and dried (Na2SO4). Removal of the solvent afforded the product (34.3 g, 94%, as a light red solid of suitable purity for use directly in the next step, mp 80°-83° C.). An analytical sample was prepared by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Reactant of Route 4
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.